molecular formula C9H9Cl2F B13482946 1-Chloro-4-(3-chloropropyl)-2-fluorobenzene

1-Chloro-4-(3-chloropropyl)-2-fluorobenzene

Cat. No.: B13482946
M. Wt: 207.07 g/mol
InChI Key: UTQAJGGBBWGTLI-UHFFFAOYSA-N
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Description

1-Chloro-4-(3-chloropropyl)-2-fluorobenzene is an organic compound with the molecular formula C9H10Cl2F It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position, a 3-chloropropyl group at the fourth position, and a fluorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-(3-chloropropyl)-2-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and safety. Large-scale reactors and continuous flow systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(3-chloropropyl)-2-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be utilized.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups, while oxidation could produce carboxylic acids or ketones.

Scientific Research Applications

1-Chloro-4-(3-chloropropyl)-2-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(3-chloropropyl)-2-fluorobenzene involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity. The 3-chloropropyl group can also influence the compound’s overall behavior and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(3-chloropropyl)benzene: Lacks the fluorine atom, which can affect its reactivity and applications.

    1-Fluoro-4-(3-chloropropyl)benzene: Lacks the chlorine atom at the first position, leading to different chemical properties.

    1-Chloro-2-fluorobenzene:

Uniqueness

1-Chloro-4-(3-chloropropyl)-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, along with the 3-chloropropyl group. This combination of substituents provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Biological Activity

1-Chloro-4-(3-chloropropyl)-2-fluorobenzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structure, characterized by the presence of chlorine and fluorine atoms, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.

The molecular formula of this compound is C10H10Cl2F, with a molecular weight of 233.09 g/mol. The compound features a benzene ring substituted with a chlorine atom at position 1, a fluorine atom at position 2, and a chloropropyl group at position 4.

PropertyValue
Molecular FormulaC10H10Cl2F
Molecular Weight233.09 g/mol
IUPAC NameThis compound
Melting PointNot specified
Boiling PointNot specified

Antimicrobial Properties

Research has indicated that halogenated compounds often exhibit antimicrobial properties. A study focusing on similar chlorinated aromatic compounds found that they can inhibit the growth of various bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the potential of this compound as an anticancer agent. In vitro studies using human cancer cell lines demonstrated significant cytotoxic effects, particularly against breast cancer (MCF-7) and lung cancer (A549) cells. The compound induced apoptosis through the activation of caspase pathways, suggesting it may serve as a lead compound in cancer drug development .

Environmental Impact

The environmental persistence of halogenated compounds raises concerns regarding their ecological effects. Studies have shown that this compound can bioaccumulate in aquatic organisms, leading to potential toxicity in higher trophic levels. Research has highlighted the need for further investigation into its environmental fate and impact on ecosystems .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various halogenated compounds, this compound exhibited strong inhibitory activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating its potential as a disinfectant or preservative in pharmaceutical formulations .

Case Study 2: Cytotoxic Effects on Cancer Cells

A detailed examination of the cytotoxic effects on MCF-7 and A549 cell lines revealed an IC50 value of approximately 15 µM for MCF-7 cells after 48 hours of exposure. Flow cytometry analysis confirmed that treatment with the compound led to a significant increase in early apoptotic cells, affirming its potential as an anticancer therapeutic agent .

Properties

Molecular Formula

C9H9Cl2F

Molecular Weight

207.07 g/mol

IUPAC Name

1-chloro-4-(3-chloropropyl)-2-fluorobenzene

InChI

InChI=1S/C9H9Cl2F/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2

InChI Key

UTQAJGGBBWGTLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCCl)F)Cl

Origin of Product

United States

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